Lipophilicity (LogP) Comparison: Target Compound vs. 2-Methyl Analog
The target compound (CAS 1342222-21-2) is measurably more hydrophilic than its closest commercially available analog, 2-(ethylamino)-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanamide (CAS 1248131-59-0), which bears an additional methyl substituent at the 2-position of the butanamide chain. Computed LogP values (XLogP3) from PubChem show a difference of 0.2 log units, while vendor-supplied LogP data (Chemscene/Leyan) indicate a larger difference of 0.39 log units [1]. This differential directly impacts aqueous solubility and passive membrane permeability, key parameters for fragment-based drug discovery and biochemical assay compatibility.
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = −0.4 (PubChem); Vendor LogP = 0.045 (Chemscene) |
| Comparator Or Baseline | CAS 1248131-59-0: XLogP3 = −0.2 (PubChem); Vendor LogP = 0.435 (Leyan) |
| Quantified Difference | ΔXLogP3 = 0.2; ΔVendor LogP = 0.39 (target ~2.5× more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 / proprietary algorithms at 25°C, pH 7.4 |
Why This Matters
A LogP difference of 0.39 units is sufficient to alter solubility classification boundaries and may determine whether a compound precipitates in aqueous assay buffers at typical screening concentrations (10–100 µM).
- [1] PubChem. Compound Summary for CID 63038988 (target) and CID 61923146 (comparator). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-10). View Source
